molecular formula C27H38N2O3 B1663838 Veledimex S enantiomer CAS No. 1093131-03-3

Veledimex S enantiomer

Cat. No.: B1663838
CAS No.: 1093131-03-3
M. Wt: 438.6 g/mol
InChI Key: LZWZPGLVHLSWQX-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Veledimex is an oral activator ligand for a proprietary gene therapy promoter system and a moderate inhibitor of and substrate for cytochrome P450 3A4/5 . This compound is significant in the field of gene therapy due to its ability to activate certain genes and its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of INXN-1001 S enantiome involves several steps, including the preparation of the racemic mixture followed by the separation of the S enantiomer. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of INXN-1001 S enantiome typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced separation techniques to isolate the S enantiomer from the racemic mixture. The compound is then purified and formulated for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

INXN-1001 S enantiome undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of INXN-1001 S enantiome.

Scientific Research Applications

INXN-1001 S enantiome has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of INXN-1001 S enantiome involves its role as an activator ligand for a proprietary gene therapy promoter system. It binds to specific molecular targets, including cytochrome P450 3A4/5, and modulates gene expression by activating or inhibiting certain pathways. This modulation leads to changes in cellular processes and can result in therapeutic effects in various disease models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

INXN-1001 S enantiome is unique due to its specific enantiomeric form, which provides distinct biological activity compared to the racemic mixture. Its ability to cross the blood-brain barrier and its role as a moderate inhibitor of cytochrome P450 3A4/5 further distinguish it from other similar compounds .

Properties

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[(3S)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZPGLVHLSWQX-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114776
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093131-03-3
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093131-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methoxybenzoic acid 2-(3,5-dimethylbenzoyl)-2-[(1S)-1-(1,1-dimethylethyl)butyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Veledimex S enantiomer
Reactant of Route 2
Reactant of Route 2
Veledimex S enantiomer
Reactant of Route 3
Reactant of Route 3
Veledimex S enantiomer
Reactant of Route 4
Reactant of Route 4
Veledimex S enantiomer
Reactant of Route 5
Reactant of Route 5
Veledimex S enantiomer
Reactant of Route 6
Veledimex S enantiomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.